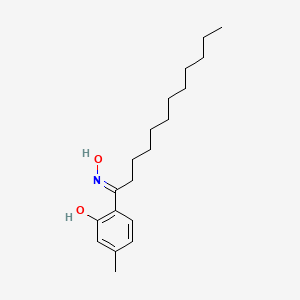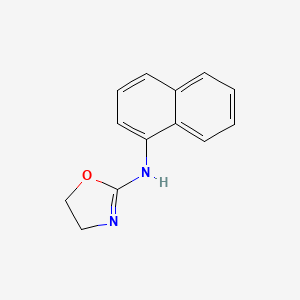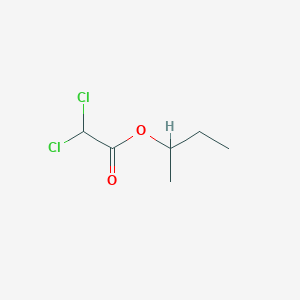
Sec-butyl dichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sec-butyl dichloroacetate is an organic compound with the molecular formula C6H10Cl2O2. It is an ester derived from dichloroacetic acid and sec-butyl alcohol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sec-butyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with sec-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and purity. One such method includes the use of triphosgene as a reagent, which reacts with sec-butyl alcohol in the presence of an organic base catalyst. This method is environmentally friendly and reduces the generation of organic waste .
Análisis De Reacciones Químicas
Types of Reactions: Sec-butyl dichloroacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dichloroacetic acid and sec-butyl alcohol.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction: The compound can be reduced to form sec-butyl chloroacetate or other related compounds.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Dichloroacetic acid and sec-butyl alcohol.
Substitution: Various substituted derivatives.
Reduction: Sec-butyl chloroacetate.
Aplicaciones Científicas De Investigación
Sec-butyl dichloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of dichloroacetate derivatives in treating various diseases, including cancer.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mecanismo De Acción
The mechanism of action of sec-butyl dichloroacetate and its derivatives involves the inhibition of specific enzymes and metabolic pathways. For example, dichloroacetate, a related compound, inhibits pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This results in increased glucose oxidation and reduced lactate production, which is beneficial in cancer therapy .
Comparación Con Compuestos Similares
Sec-butyl dichloroacetate can be compared with other similar compounds, such as:
Butyl dichloroacetate: Similar structure but different alkyl group.
Methyl dichloroacetate: Smaller alkyl group, different physical and chemical properties.
Ethyl dichloroacetate: Intermediate alkyl group size, different reactivity.
Uniqueness: The presence of the sec-butyl group provides distinct steric and electronic effects compared to other alkyl groups .
Propiedades
Número CAS |
62223-12-5 |
|---|---|
Fórmula molecular |
C6H10Cl2O2 |
Peso molecular |
185.05 g/mol |
Nombre IUPAC |
butan-2-yl 2,2-dichloroacetate |
InChI |
InChI=1S/C6H10Cl2O2/c1-3-4(2)10-6(9)5(7)8/h4-5H,3H2,1-2H3 |
Clave InChI |
IQYVZHJFEAIITM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)OC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


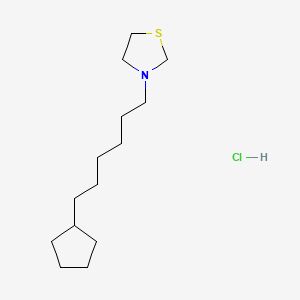
![N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B12005000.png)

![2-[(4-Methylbenzylidene)amino]-1h-isoindole-1,3(2h)-dione](/img/structure/B12005002.png)
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12005006.png)
![Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005014.png)
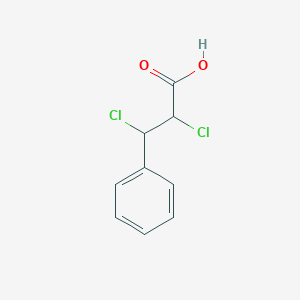
![2-{[5-({[(isopropylanilino)methyl]sulfanyl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12005020.png)
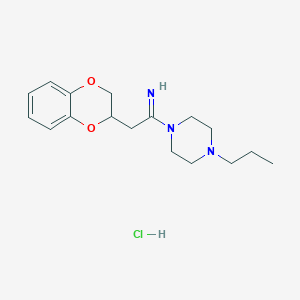
![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)
